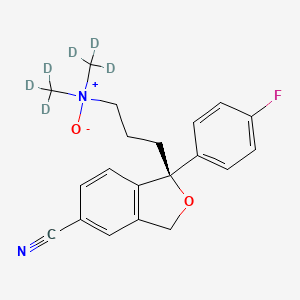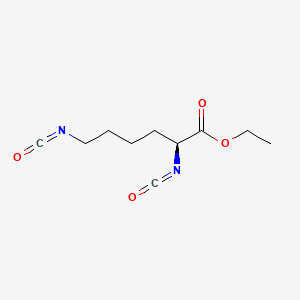
(S)-Citalopram-d6 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Citalopram-d6 N-Oxide is a deuterated derivative of the N-oxide form of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Citalopram-d6 N-Oxide typically involves the oxidation of (S)-Citalopram-d6. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to form the N-oxide. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. This method enhances the efficiency and safety of the oxidation process. The use of titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant in methanol as the solvent has been shown to produce high yields .
Chemical Reactions Analysis
Types of Reactions: (S)-Citalopram-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of hydroxylamine derivatives.
Reduction: Reduction of the N-oxide group can regenerate the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid)
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Hydroxylamine derivatives
Reduction: (S)-Citalopram-d6
Substitution: Various substituted amine derivatives
Scientific Research Applications
(S)-Citalopram-d6 N-Oxide has several applications in scientific research:
Chemistry: Used as a probe to study the oxidation mechanisms and pathways of amines.
Biology: Helps in understanding the metabolic fate of (S)-Citalopram and its derivatives.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of (S)-Citalopram.
Industry: Used in the development of new SSRIs and related compounds.
Mechanism of Action
The mechanism of action of (S)-Citalopram-d6 N-Oxide involves its interaction with the serotonin transporter (SERT). The N-oxide group may influence the binding affinity and selectivity of the compound for SERT. The deuterium atoms can affect the metabolic stability and rate of clearance, providing a unique tool for studying the pharmacological effects of (S)-Citalopram.
Comparison with Similar Compounds
(S)-Citalopram: The parent compound, a widely used SSRI.
®-Citalopram: The enantiomer of (S)-Citalopram with different pharmacological properties.
Desmethylcitalopram: A metabolite of (S)-Citalopram with reduced activity.
Uniqueness: (S)-Citalopram-d6 N-Oxide is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and allow for detailed pharmacokinetic studies. The N-oxide group also offers a distinct chemical reactivity profile compared to the parent compound and its metabolites .
Properties
IUPAC Name |
3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-PVKQDMRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675769 |
Source


|
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217710-65-0 |
Source


|
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)


![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)


![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B564214.png)

